

Daphnilongeridine CAS number and molecular formula.

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Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588711*

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In-Depth Technical Guide to Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Daphnilongeridine is a complex alkaloid isolated from the branches of *Daphniphyllum macropodum* Miq.[1]. As a member of the *Daphniphyllum* alkaloids, it is part of a structurally diverse class of natural products known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines[2][3].

Identifier	Value
CAS Number	922522-15-4[1]
Molecular Formula	C ₃₂ H ₅₁ NO ₄ [1]
Molecular Weight	513.76 g/mol

Cytotoxicity Profile

Daphnilongeridine has demonstrated notable cytotoxic activity against a panel of human tumor cell lines, as well as a human microvascular endothelial cell line (HMEC). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that

is required for 50% inhibition in vitro, are summarized below. This data indicates a potent cytotoxic effect in the low micromolar range.

Cell Line	IC ₅₀ (μM)
Human Tumor Cell Lines	2.4 - 9.7 ^[1]
HMEC	2.7 ^[1]

Further details on the specific tumor cell lines tested are pending a full review of the primary literature.

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of **Daphnilongeridine**, based on common methodologies for related compounds. The specific details for **Daphnilongeridine** should be confirmed from the primary literature (J Nat Prod. 2009 Sep;72(9):1669-72).

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- A stock solution of **Daphnilongeridine** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial dilutions of **Daphnilongeridine** are prepared in the cell culture medium.

- The culture medium is replaced with the medium containing various concentrations of **Daphnilongeridine**. A vehicle control (medium with DMSO) and a blank control (medium only) are included.
- The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

- Following incubation, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

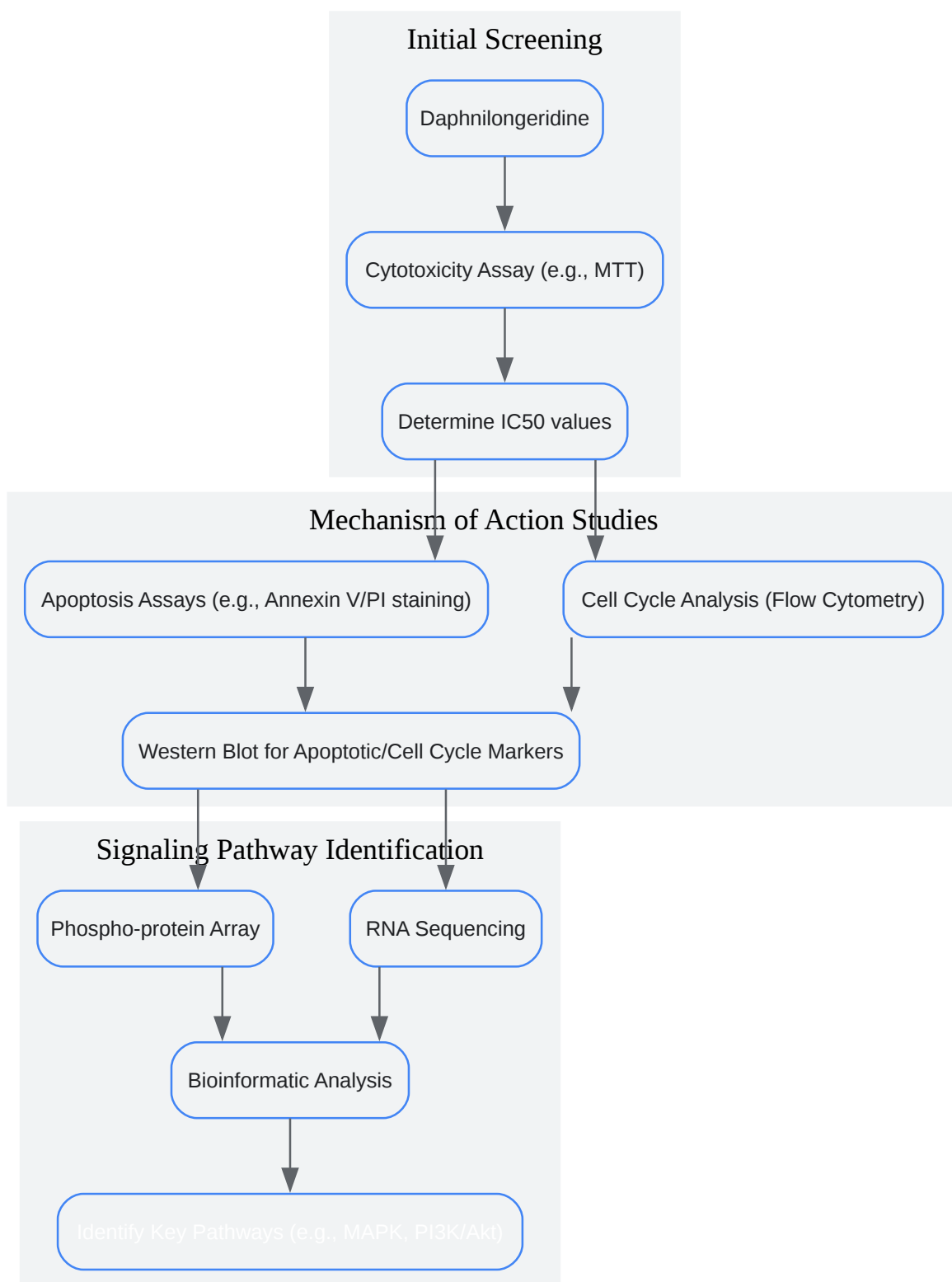
4. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle control.
- The IC_{50} value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed mechanism of action for **Daphnilongeridine's** cytotoxic effects have not yet been fully elucidated in the available literature. However, based on studies of other Daphniphyllum alkaloids, potential mechanisms could involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key cellular processes. Further research is required to identify the specific molecular targets and signaling cascades affected by **Daphnilongeridine**.

To facilitate future research in this area, a logical workflow for investigating the mechanism of action is proposed below.



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References

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